

Cordycepin: A Modified Nucleoside with Antitumor Activity

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Compound Focus: Phosmidosine

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Cordycepin (3'-deoxyadenosine) is a naturally occurring nucleoside analog from the fungus *Cordyceps sinensis*. Its bioactivity stems from its role as an inhibitor of enzymes related to 2'-deoxyadenosine (dA) [1].

Recent research has explored its use as a dual-function molecular element in aptamer-drug conjugates [1]. When incorporated into the Sgc8c aptamer (which targets the PTK7 receptor on cancer cells), cordycepin acts as both a structural component and a bioactive drug element.

The table below summarizes key experimental findings for a cordycepin-modified aptamer, Sgc8-23A.

Aptamer Construct	Experimental Model	Key Antitumor Effects & Performance Data
Sgc8-23A (Cordycepin-modified Sgc8c aptamer)	In vitro (HCT116 human colon cancer cells)	Enhanced antitumor activity and stability compared to free cordycepin [1].
	In vivo (Zebrafish patient-derived xenograft model)	Significantly inhibited tumor growth [1].

Other Nucleobase Modification Strategies for Therapeutics

Beyond specific nucleoside drugs like cordycepin, incorporating modified nucleobases into oligonucleotides (like aptamers or siRNAs) is a common strategy to improve the drug-like properties of nucleic acid therapeutics.

The following table outlines several modification types and their roles.

Modification Type	Purpose and Therapeutic Benefits
Base Substitutions (e.g., Pseudouridine, 2-thiouridine) [2]	Modifications like pseudouridine can enhance translation efficiency and reduce immunogenicity, which is highly valuable for mRNA therapeutics [2].
Functional Group Addition (e.g., Methylation at various nucleobase positions) [3]	Simple modifications like methylation are common in nature and can regulate RNA stability and translational activity. They are useful for studying cellular processes [3].
Backbone Modifications (e.g., Phosphorothioate, dithiophosphate) [2] [4]	Replacing a non-bridging oxygen with sulfur in the phosphate backbone increases resistance to nuclease degradation, prolongs half-life in vivo, and improves binding to plasma proteins [2] [4].

Experimental Protocols for Evaluating Modified Oligonucleotides

The methodologies below are common in the field and were used in the studies cited to evaluate modified aptamers, such as those targeting AXL or PTK7 [1] [4].

1. Synthesis of Modified Oligonucleotides

- **Method:** Solid-phase synthesis using the phosphoramidite method.
- **Protocol Details:** The synthesis is performed on a solid support (e.g., controlled-pore glass) in a 3' to 5' direction. The cycle involves [5]:
 - **Deprotection:** Removal of the 5'-protecting group (e.g., DMTr).
 - **Coupling:** Activation of a nucleoside phosphoramidite building block (e.g., with tetrazole) and its coupling to the growing chain.
 - **Capping:** Acetylation of unreacted chains to prevent deletion sequences.

- **Oxidation:** Conversion of the phosphite triester linkage to a more stable phosphate triester.
- After synthesis, the oligonucleotide is cleaved from the support, and all protecting groups are removed.

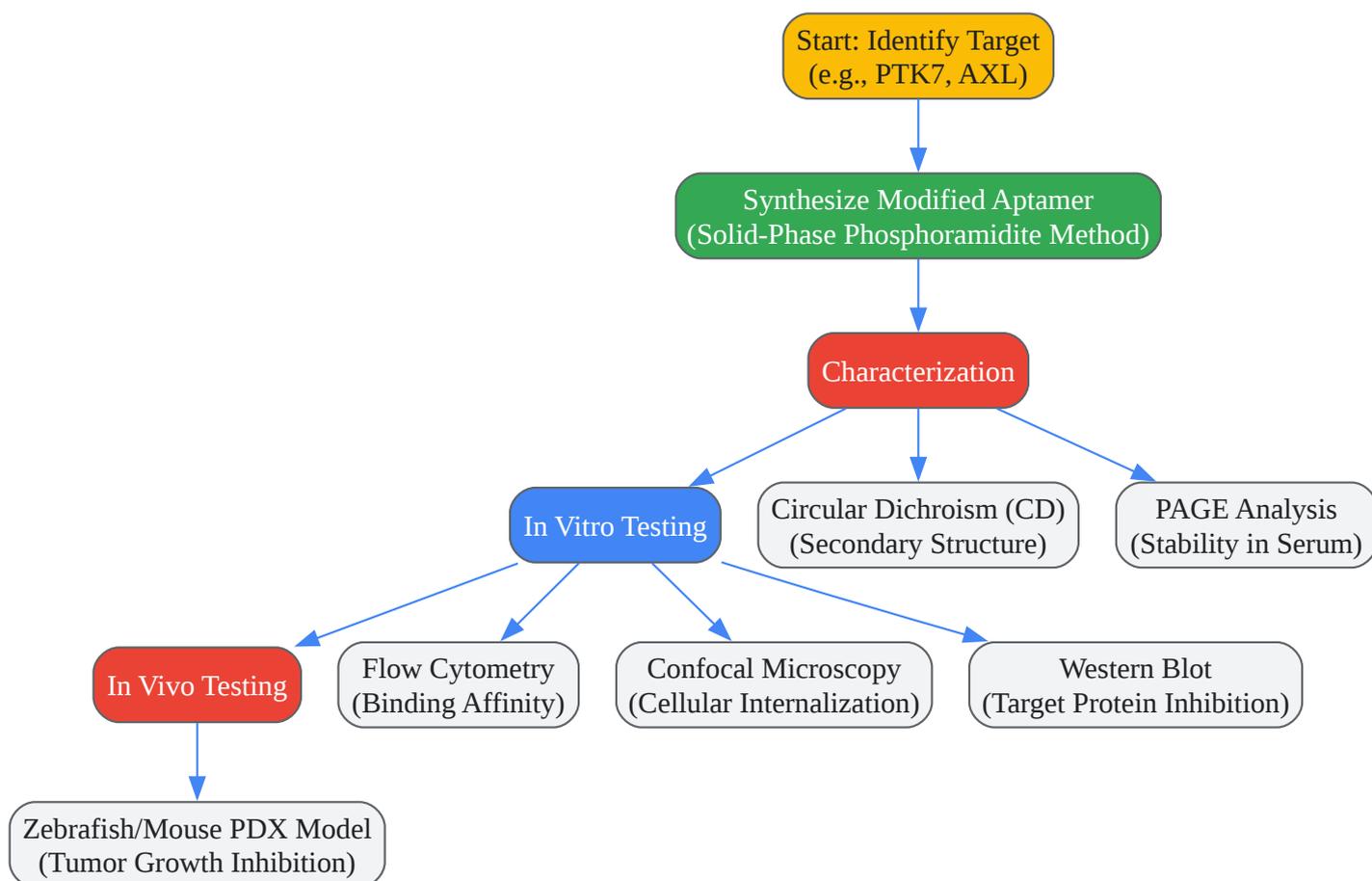
2. Assessment of Stability

- **Method:** Nuclease resistance assay.
- **Protocol Details:** The modified oligonucleotide is incubated in a biologically relevant medium, such as RPMI-1640 supplemented with 10% fetal bovine serum (FBS) at 37°C. Its integrity is analyzed over time using polyacrylamide gel electrophoresis (PAGE) and compared to an unmodified control [1].

3. Evaluation of Binding and Bioactivity

- **Binding Affinity & Cellular Internalization:**
 - **Flow Cytometry:** Used to assess the binding specificity and affinity of fluorescently labeled aptamers to target cells (e.g., HCT116 cells) [1].
 - **Laser Confocal Microscopy:** Used to visualize and confirm the internalization of aptamers into target cells [1].
- **In Vitro Efficacy:**
 - **Western Blot Analysis:** Used to measure the downregulation of target protein expression (e.g., phospho-AXL) in cancer cell lines after treatment with the modified oligonucleotide [4].
- **In Vivo Efficacy:**
 - **Animal Models:** The antitumor effect is typically evaluated in models like zebrafish patient-derived xenografts or orthotopic mouse models. Key metrics include the ability of the treatment to significantly reduce tumor growth and metastasis compared to controls [1] [4].

The following diagram illustrates the key steps involved in the development and evaluation of a base-modified therapeutic aptamer.



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How to Proceed with Your Research on Phosmidosine

Since direct information on **phosmidosine** is scarce, I suggest these approaches to continue your work:

- **Refine the Search Term:** The name "**phosmidosine**" might be a specific trade name, a common name for a complex molecule, or a spelling variation. Try searching in specialized chemical databases (like PubChem or SciFinder) using possible **systematic chemical names** or **CAS numbers**.
- **Explore the Broader Category:** Investigate the general class of **nucleoside phosphoramidites** with antitumor properties. Cordycepin phosphoramidite is one example [1], and many others are used

to create modified oligonucleotides for therapy [3] [6].

- **Consult the Primary Literature:** A deep dive into academic journals focused on medicinal chemistry, nucleic acids research, or cancer drug discovery may yield more results.

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References

1. Cordycepin: a dual-function molecular element for aptamer ... [pubs.rsc.org]
2. The Progress and Evolving Trends in Nucleic-Acid-Based ... [pmc.ncbi.nlm.nih.gov]
3. Quick Access to Nucleobase - Modified for the... Phosphoramidites [pmc.ncbi.nlm.nih.gov]
4. Conversion of RNA aptamer into modified DNA ... [pmc.ncbi.nlm.nih.gov]
5. Development of nucleic acid medicines based on chemical ... [sciencedirect.com]
6. Synthesis of nucleobase - modified RNA... | Encyclopedia MDPI [encyclopedia.pub]

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